GSK046

Beschreibung

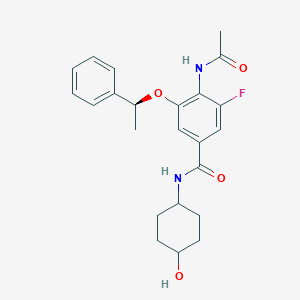

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBRZGLUFOZRGD-YCMKEVRSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK046: A Technical Guide to its Mechanism of Action as a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK046, also known as iBET-BD2, is a potent and selective, orally active small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family of epigenetic "readers" plays a crucial role in the transcriptional regulation of genes involved in inflammation and cancer. This compound exhibits a distinct mechanism of action by preferentially binding to the BD2 domain of BRD2, BRD3, BRD4, and BRDT, leading to potent immunomodulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of BET Bromodomain 2

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2][3]

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[1] This selective inhibition prevents the association of BET proteins with chromatin, leading to the downregulation of target gene transcription. Notably, the selective inhibition of BD2 by this compound distinguishes it from pan-BET inhibitors, which target both BD1 and BD2, and may offer a more favorable therapeutic window with potentially fewer side effects.[4][5] The differential roles of BD1 and BD2 are an active area of research, with evidence suggesting that BD1 is more involved in constitutive gene expression, while BD2 plays a more prominent role in the induction of inflammatory genes in response to stimuli.[6]

Signaling Pathway of this compound Action

The binding of this compound to the BD2 domain of BET proteins disrupts their function as transcriptional co-activators. This leads to a reduction in the expression of key pro-inflammatory genes, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), which are often under the regulatory control of transcription factors like NF-κB.[3][4]

Caption: Signaling pathway of this compound action.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains (IC50)

| Target | Assay Type | IC50 (nM) | Reference(s) |

| BRD2 BD2 | Cell-free assay | 264 | [3][7] |

| BRD3 BD2 | Cell-free assay | 98 | [3][7] |

| BRD4 BD2 | Cell-free assay | 49 | [3][7] |

| BRDT BD2 | Cell-free assay | 214 | [3][7] |

| MCP-1 Production (in PBMCs) | Cellular Assay | 30 (pIC50 = 7.5) | [2] |

Table 2: In Vitro Binding Affinity of this compound to BET Bromodomains (Kd)

| Target | Assay Type | Kd (nM) | Reference(s) |

| BRD2 BD1 | BROMOscan | 1621 | [2] |

| BRD2 BD2 | BROMOscan | 35 | [2] |

| BRD3 BD1 | BROMOscan | 2082 | [2] |

| BRD3 BD2 | BROMOscan | 32 | [2] |

| BRD4 BD1 | BROMOscan | 769 | [2] |

| BRD4 BD2 | BROMOscan | 9 | [2] |

| BRDT BD1 | BROMOscan | 2454 | [2] |

| BRDT BD2 | BROMOscan | 15 | [2] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | Reference(s) |

| Mouse (C57BL/6) | 10 | Oral | 1589 | 1.8 | [3][8] |

| Mouse (C57BL/6) | 40 | Oral | 2993 | 1.9 | [3][8] |

| Rat | 10 | Oral | 202 | 1.4 | [3][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of this compound in inhibiting the binding of BET bromodomains to an acetylated peptide ligand.

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged BET bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor). Inhibition of the interaction by this compound leads to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

GST-tagged BET bromodomain protein (e.g., BRD4 BD2).

-

Terbium-labeled anti-GST antibody.

-

Fluorescently labeled acetylated histone H4 peptide (e.g., biotinylated H4K5acK8acK12acK16ac).

-

Streptavidin-d2 (acceptor).

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (control) to wells of a 384-well plate.

-

Add 4 µL of a solution containing the GST-tagged BET bromodomain and the biotinylated acetylated histone peptide to each well.

-

Add 4 µL of a solution containing the terbium-labeled anti-GST antibody and streptavidin-d2 to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Caption: TR-FRET experimental workflow.

BROMOscan® Bromodomain Profiling

This is a competition binding assay used to determine the dissociation constant (Kd) of this compound for a large panel of bromodomains, thus assessing its selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.

Methodology:

-

Reagents:

-

DNA-tagged BET bromodomain proteins.

-

Immobilized proprietary ligand.

-

This compound serially diluted.

-

-

Procedure:

-

The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

After an incubation period to reach equilibrium, the unbound bromodomain is washed away.

-

The amount of bound bromodomain is determined by qPCR of the DNA tag.

-

-

Data Analysis:

-

The percentage of bromodomain bound is plotted against the logarithm of the this compound concentration.

-

The Kd value is determined from the competition binding curve.

-

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay

This cellular assay is used to evaluate the functional effect of this compound on the production of the pro-inflammatory chemokine MCP-1.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS.

-

-

Cell Treatment:

-

Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate the cells with serially diluted this compound or DMSO (control) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

MCP-1 Measurement:

-

Centrifuge the plates to pellet the cells.

-

Collect the supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of MCP-1 inhibition for each this compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Caption: LPS-stimulated PBMC assay workflow.

Conclusion

This compound is a highly selective inhibitor of the second bromodomain of the BET family of proteins. Its mechanism of action, centered on the disruption of BET protein-chromatin interactions, leads to the downregulation of pro-inflammatory gene expression. The quantitative data from in vitro and cellular assays demonstrate its potency and selectivity, while in vivo studies indicate its potential for oral administration. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of selective BD2 inhibition in inflammatory and other diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. med.emory.edu [med.emory.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (IBET-BD2) - Chemietek [chemietek.com]

- 8. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GSK046: A-Selective Inhibitor of the Second Bromodomain of BET Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] The two tandem bromodomains within each BET protein, BD1 and BD2, are highly conserved, making the development of domain-selective inhibitors a significant challenge.[1] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, its experimental evaluation, and the downstream consequences of its selective BD2 inhibition.

Quantitative Structure-Activity Relationship Data

The development of this compound involved systematic medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data for this compound and its analogs, highlighting the impact of structural modifications on its activity against the BET bromodomains.

| Compound | R Group | BRD4 BD1 (pIC50) | BRD4 BD2 (pIC50) | Selectivity (BD2 vs BD1) |

| This compound | 4-hydroxycyclohexyl | 4.2 | 7.3 | >1000-fold |

| Analog 1 | 3-hydroxyphenyl | 4.5 | 6.8 | ~200-fold |

| Analog 2 | 4-pyridyl | 4.3 | 6.5 | ~150-fold |

| Analog 3 | Cyclohexyl | 4.1 | 7.1 | >1000-fold |

| Compound | BRD2 BD2 (IC50, nM) | BRD3 BD2 (IC50, nM) | BRD4 BD2 (IC50, nM) | BRDT BD2 (IC50, nM) |

| This compound | 264 | 98 | 49 | 214 |

| Assay Type | Parameter | Value |

| LPS-stimulated PBMC | MCP-1 production (pIC50) | 7.5 |

| BROMOscan (Kd, nM) | BRD2 BD1: 1621, BD2: 35 | BRD3 BD1: 2082, BD2: 32 |

| BROMOscan (Kd, nM) | BRD4 BD1: 769, BD2: 9 | BRDT BD1: 2454, BD2: 15 |

Experimental Protocols

The evaluation of this compound and its analogs relied on a suite of biochemical and cellular assays to determine potency, selectivity, and functional effects.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was a primary tool for determining the potency of compounds against isolated BET bromodomains.

Principle: The assay measures the binding of a biotinylated histone H4 peptide (ligand) to a GST-tagged BET bromodomain. The binding event brings a Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) into close proximity, resulting in a FRET signal. Inhibitors compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Compound Dispensing: Compounds are serially diluted and dispensed into a 384-well assay plate.

-

Protein and Peptide Addition: A mixture of the GST-tagged BET bromodomain and the biotinylated histone H4 peptide is added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Detection Reagent Addition: A mixture of the Europium-labeled anti-GST antibody and the Streptavidin-labeled acceptor is added.

-

Final Incubation: The plate is incubated for another period (e.g., 60 minutes) to allow for antibody and streptavidin binding.

-

Signal Reading: The TR-FRET signal is read on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

BROMOscan® Assay

This competition binding assay from DiscoverX was used to assess the selectivity of this compound against a broad panel of bromodomains.

Principle: The assay measures the ability of a test compound to displace a proprietary ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Protocol:

-

Compound Preparation: Test compounds are prepared at a specified concentration.

-

Binding Reaction: The test compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of bound bromodomain is quantified using qPCR.

-

Data Analysis: The results are reported as the percentage of the control, and Kd values are calculated.

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay

This cellular assay was used to assess the functional immunomodulatory activity of this compound.[2]

Principle: Lipopolysaccharide (LPS) stimulation of PBMCs induces the production of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The ability of this compound to inhibit MCP-1 production is a measure of its cellular activity.[2]

Protocol:

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Plating: Cells are plated in a 96-well plate.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

-

LPS Stimulation: Cells are stimulated with LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of MCP-1 in the supernatant is measured using an ELISA or a similar immunoassay.

-

Data Analysis: IC50 values are calculated based on the inhibition of MCP-1 production.

Mandatory Visualizations

This compound Development and SAR Logic

Caption: Iterative optimization cycle for the development of this compound.

BET Protein Inhibition and Downstream Signaling

Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.

Experimental Workflow for Compound Evaluation

Caption: High-level workflow for the screening and selection of BET bromodomain inhibitors.

References

GSK046 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation studies for GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the quantitative data supporting its selectivity and activity, in-depth experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity for the BD2 domain of BET proteins, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 (BD2) | TR-FRET | 264 | [1][2][3] |

| BRD3 (BD2) | TR-FRET | 98 | [1][2][3] |

| BRD4 (BD2) | TR-FRET | 49 | [1][2][3] |

| BRDT (BD2) | TR-FRET | 214 | [1][2][3] |

| BRD4 (BD1) | BROMOscan | >10,000 | [4][5] |

| Non-BET Bromodomains | BROMOscan | No significant activity | [2] |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Endpoint | pIC50 | IC50 (nM) | Reference |

| Human PBMCs | LPS-stimulated MCP-1 Production | MCP-1 release | 7.5 | ~32 | [2][3] |

| Human primary CD4+ T cells | Proliferation Assay | Cell proliferation | - | No effect (0.01-10 µM) | [1] |

| Human primary CD4+ T cells | Cytokine Production | IFNγ, IL-17A, IL-22 release | - | Inhibition observed | [1] |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | Reference |

| Mouse (C57BL/6) | Oral | 10 | 1589 | 1.8 | [1] |

| Mouse (C57BL/6) | Oral | 40 | 2993 | 1.9 | [1] |

| Rat | Oral | 10 | 202 | 1.4 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are representative of standard industry practices and have been adapted based on available information for this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the in vitro potency of this compound against the individual bromodomains of the BET family.

Principle: The assay measures the binding of a biotinylated histone peptide (ligand) to a GST-tagged BET bromodomain protein. A Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) are used. When the bromodomain and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT; BD1 and BD2 domains)

-

Biotinylated histone H4 acetylated peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-d2

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add this compound or vehicle (DMSO) to the appropriate wells.

-

Add the GST-tagged BET bromodomain protein to all wells.

-

Add the biotinylated histone peptide to all wells.

-

Add the Europium-labeled anti-GST antibody and Streptavidin-d2 to all wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the concentration of this compound to determine the IC50 value.

BROMOscan® Assay for Selectivity Profiling

This competitive binding assay is used to assess the selectivity of this compound against a broad panel of human bromodomains.

Principle: The BROMOscan® technology utilizes a competition-based assay where a test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.

Procedure:

-

This compound is prepared at a specified concentration (e.g., 1 µM).

-

The compound is incubated with a panel of DNA-tagged bromodomains in the presence of an immobilized ligand.

-

After incubation, unbound bromodomains are washed away.

-

The amount of bound bromodomain is quantified using qPCR.

-

Results are typically expressed as a percentage of control (DMSO), and a lower percentage indicates stronger binding of the compound to the bromodomain. Dissociation constants (Kd) can also be determined from dose-response curves.

LPS-Stimulated MCP-1 Release Assay in Human PBMCs

This cellular assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory chemokine MCP-1 in a physiologically relevant cell system.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release various cytokines and chemokines, including MCP-1. The concentration of MCP-1 in the cell culture supernatant is measured by ELISA.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human MCP-1 ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.

-

Prepare serial dilutions of this compound and pre-incubate the cells with the compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours at 37°C.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.

In Vivo Immunomodulatory Activity Assessment

This in vivo study design is representative of how the immunomodulatory effects of this compound would be evaluated in a rodent model.

Principle: The immunomodulatory activity of this compound is assessed by its ability to suppress an immune response in vivo, for example, by reducing the production of specific antibodies in response to an antigen challenge.

Animal Model:

-

Male C57BL/6 mice

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle orally at the desired doses (e.g., 10 and 40 mg/kg) once daily for a specified period (e.g., 14 days).

-

On a specific day of the treatment period, immunize the mice with an antigen such as Keyhole Limpet Hemocyanin (KLH).

-

At the end of the study, collect blood samples to measure the levels of anti-KLH IgM and IgG antibodies using ELISA.

-

Monitor the animals for any signs of toxicity and record body weight throughout the study.

-

At the end of the study, plasma samples can also be collected for pharmacokinetic analysis to correlate drug exposure with efficacy.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action and target validation.

Caption: BET Protein Signaling Pathway and this compound Inhibition.

Caption: TR-FRET Experimental Workflow.

Caption: MCP-1 Release Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]

- 4. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Protein-Mediated Transcriptional Regulation in Heart Failure [mdpi.com]

iBET-BD2: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iBET-BD2 (also known as GSK046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, presented in a format designed for clarity and ease of use for the scientific community.

Chemical Structure and Physicochemical Properties

iBET-BD2 is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins.[1][2] Its chemical and physical characteristics are summarized below.

Table 1: Chemical and Physicochemical Properties of iBET-BD2

| Property | Value | Reference |

| IUPAC Name | 4-(acetylamino)-3-fluoro-N-(trans-4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]-benzamide | [3][4] |

| Synonyms | This compound | [2][3] |

| CAS Number | 2474876-09-8 | [1][3][5] |

| Molecular Formula | C₂₃H₂₇FN₂O₄ | [3][5] |

| Molecular Weight | 414.47 g/mol | [1][4] |

| SMILES | O[C@H]1CC--INVALID-LINK--C3=CC=CC=C3)=C2)=O">C@HCC1 | [3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |

| Purity | ≥98% | [3][5] |

| Formulation | Crystalline solid | [3] |

| Storage | Store at -20°C | [3][5] |

Biological Activity and Mechanism of Action

iBET-BD2 is a highly selective pan-BD2 inhibitor, demonstrating significantly greater affinity for the second bromodomain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BD1).[3][5] This selectivity is crucial for its specific immunomodulatory effects.

Binding Affinity and Selectivity

The inhibitory activity of iBET-BD2 has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The IC50 values clearly demonstrate its potent and selective inhibition of BD2.

Table 2: iBET-BD2 Binding Affinity (IC50) for BET Bromodomains

| Target | IC50 (nM) | Reference |

| BRD2-BD2 | 264 | [1][5] |

| BRD3-BD2 | 98 | [1][5] |

| BRD4-BD2 | 49 | [1][5] |

| BRDT-BD2 | 214 | [5] |

| BRD2-BD1 | 10965 | [5] |

| BRD3-BD1 | 36317 | [5] |

| BRD4-BD1 | 70558 | [5] |

| BRDT-BD1 | >50119 | [5] |

Mechanism of Action: Attenuation of Inflammatory Gene Induction

The primary mechanism of action of iBET-BD2 involves the disruption of gene transcription that is induced by inflammatory stimuli. Unlike pan-BET inhibitors that affect steady-state gene expression, iBET-BD2's selective inhibition of BD2 primarily impacts the rapid upregulation of genes in response to signals like interferon-gamma (IFN-γ).

BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. The BD1 domain is thought to be primarily responsible for anchoring BET proteins to chromatin and maintaining basal gene expression. The BD2 domain, however, appears to be crucial for the recruitment of BET proteins to chromatin for the rapid induction of gene expression following cellular stimulation.

By selectively blocking the BD2 domain, iBET-BD2 prevents the recruitment of BET proteins to the regulatory regions of inflammatory response genes, thereby inhibiting their transcription. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators.

Caption: Mechanism of iBET-BD2 action in inhibiting inflammatory gene expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of iBET-BD2 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This protocol outlines the general steps for determining the IC50 values of iBET-BD2 against BET bromodomains.

Objective: To measure the binding affinity of iBET-BD2 to individual BET bromodomains.

Materials:

-

Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)

-

iBET-BD2 compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well low-volume black plates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare a master mix of the GST-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.

-

Assay Plate Preparation: Add the iBET-BD2 dilutions to the wells of the 384-well plate. Also include wells for positive control (no inhibitor) and negative control (no BET protein).

-

Incubation: Add the master mix of BET protein and histone peptide to all wells. Incubate at room temperature for 30-60 minutes to allow for binding.

-

Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer. Add this mix to all wells.

-

Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the iBET-BD2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

GSK046: A Preclinical In-depth Technical Guide on its Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: GSK046 is a preclinical research compound that was discontinued and never approved for human use. This document summarizes publicly available information and is intended for research and informational purposes only.

Introduction

This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] The BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By selectively targeting BD2, this compound was investigated for its potential therapeutic effects, particularly in the context of immunoinflammatory diseases.[1][4] However, its development was halted due to a suspected genotoxic liability.[3] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound.

Pharmacology

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of BET proteins.[3] This selective inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of specific genes, particularly those involved in inflammatory responses.[2]

dot

Caption: Mechanism of action of this compound.

Potency and Selectivity

This compound demonstrates potent and selective inhibition of the BD2 domain across the BET family. The inhibitory activity is significantly lower for the first bromodomain (BD1), highlighting its BD2-selective profile.

| Target | IC50 (nM) |

| BRD2 (BD2) | 264[1][2] |

| BRD3 (BD2) | 98[1][2] |

| BRD4 (BD2) | 49[1][2] |

| BRDT (BD2) | 214[1][2] |

| Table 1: In vitro potency of this compound against BET bromodomains. |

In Vitro Pharmacology

In a cellular context, this compound has been shown to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammation, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[1][4]

| Assay | Cell Type | Stimulant | Endpoint | pIC50 | IC50 (nM) |

| MCP-1 Secretion | Human PBMCs | LPS | MCP-1 level | 7.5 | ~32 |

| Table 2: In vitro cellular activity of this compound. |

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |

| Mouse | 10 | Oral | 1589 | 1.8 |

| Rat | 10 | Oral | 202 | 1.4 |

| Table 3: In vivo pharmacokinetic parameters of this compound in rodents.[2] |

Toxicology

The preclinical development of this compound was terminated due to a suspected genotoxic risk.[3] This risk is attributed to the presence of an aniline substructure within the molecule.

Genotoxicity

While specific data from genotoxicity assays such as the Ames test or in vivo micronucleus assays for this compound are not publicly available, the proposed mechanism of toxicity involves the metabolic activation of the aniline moiety. An in vitro metabolism study on a closely related analog revealed that deacetylation to form the corresponding aniline was a major metabolic pathway.[3] Aniline and its derivatives can be further metabolized to form reactive nitrenium ions, which are known to be mutagenic.

dot

Caption: Proposed bioactivation pathway leading to genotoxicity.

Detailed reports from other standard preclinical toxicology studies, such as repeat-dose toxicity, safety pharmacology, and reproductive toxicology, are not available in the public domain.

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on this compound are proprietary to the developing institution and are not publicly available. The following are generalized methodologies based on common practices for similar compounds and assays.

TR-FRET Assay for BET Bromodomain Inhibition (General Protocol)

This assay is used to determine the in vitro potency of compounds against BET bromodomains.

dot

Caption: Generalized TR-FRET experimental workflow.

-

Reagents : Recombinant BET bromodomain protein, a biotinylated acetylated histone peptide, a Europium-labeled anti-tag antibody (donor), and streptavidin-conjugated Allophycocyanin (acceptor).

-

Procedure :

-

The BET protein, acetylated peptide, and varying concentrations of this compound are incubated together in a microplate.

-

The donor and acceptor fluorophores are added.

-

The plate is incubated to allow for the binding equilibrium to be reached.

-

The time-resolved fluorescence is measured using a plate reader.

-

-

Data Analysis : The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.

LPS-Stimulated MCP-1 Secretion Assay in PBMCs (General Protocol)

This assay assesses the anti-inflammatory activity of a compound in a primary human cell system.

dot

Caption: Generalized workflow for MCP-1 secretion assay.

-

Cell Culture : Human PBMCs are isolated from healthy donor blood and cultured in appropriate media.

-

Procedure :

-

PBMCs are pre-incubated with different concentrations of this compound.

-

The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

After an incubation period, the cell culture supernatant is collected.

-

-

Data Analysis : The concentration of MCP-1 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value is calculated based on the dose-dependent inhibition of MCP-1 secretion.

In Vivo Pharmacokinetic Study in Rodents (General Protocol)

This type of study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

-

Animal Dosing : this compound is administered to rodents (e.g., mice, rats) via the intended clinical route (e.g., oral gavage) at a specific dose.

-

Sample Collection : Blood samples are collected at predetermined time points after dosing.

-

Sample Analysis : The concentration of this compound in the plasma is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and T1/2 (half-life) are calculated from the plasma concentration-time profile.

Conclusion

This compound is a selective inhibitor of the second bromodomain of BET proteins with demonstrated in vitro and in vivo pharmacological activity. Its preclinical development was halted due to a genotoxicity risk associated with its aniline substructure. This case highlights the critical importance of early toxicology screening in drug discovery and development. While the selective inhibition of BET bromodomains remains an area of therapeutic interest, the experience with this compound underscores the necessity of designing molecules with favorable safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Second Bromodomain (BD2): A Key Regulator in Transcriptional Control and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic research has identified the Bromodomain and Extra-Terminal domain (BET) family of proteins as critical regulators of gene transcription. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While much of the initial focus has been on the development of pan-BET inhibitors that target both bromodomains, a growing body of evidence highlights the distinct and non-redundant functions of the second bromodomain (BD2), positioning it as a key player in specific transcriptional programs and a promising target for selective therapeutic intervention. This technical guide provides a comprehensive overview of the role of BD2 in transcriptional regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Delineating the Functional Specificity of BD2 in Transcription

While both BD1 and BD2 bind to acetylated lysines, they exhibit different affinities for various acetylated histone marks and non-histone proteins, leading to distinct functional outcomes. Emerging research indicates that BD1 is primarily involved in maintaining steady-state gene expression and is crucial for the chromatin anchoring of BET proteins.[1][2] In contrast, BD2 appears to play a more specialized role, particularly in the context of rapid, stimulus-induced gene expression, such as in inflammatory responses.[1][2]

Selective inhibition of BD2 has been shown to be particularly effective in models of inflammatory and autoimmune diseases, with less impact on global transcription compared to pan-BET inhibitors.[3][4] This suggests that targeting BD2 alone may offer a more refined therapeutic window with potentially fewer side effects. For instance, in prostate cancer, selective BD2 inhibition has demonstrated robust anti-tumor activity with reduced toxicity compared to dual-bromodomain inhibitors.[3][5] Furthermore, the BD2 domain of BRD4 has been specifically implicated in driving endothelial-to-mesenchymal transition (EndoMT), a key process in vein graft failure.

Quantitative Analysis of BD2-Ligand Interactions

The development of BD2-selective inhibitors has been a significant focus in drug discovery. A variety of biochemical and biophysical assays have been employed to quantify the binding affinities and potencies of these compounds. The following table summarizes key quantitative data for a selection of pan-BET and BD2-selective inhibitors.

| Compound Name | Target | Assay Type | IC50 / Kd (nM) | Reference |

| Pan-BET Inhibitors | ||||

| JQ1 | BRD4 (BD1/BD2) | AlphaScreen | IC50: ~50 | [6] |

| I-BET151 | BRD2/3/4 (BD1/BD2) | TR-FRET | IC50: 20-50 | [3] |

| GSK525762 | Pan-BET | Cell-based | Median IC50: 50 | [7][8] |

| BD2-Selective Inhibitors | ||||

| ABBV-744 | Pan-BET BD2 | TR-FRET | IC50 (BRD4 BD2): 1.6 | [7][9] |

| SPR | Kd (BRD4 BD2): 2.4 | [7] | ||

| GSK046 (iBET-BD2) | Pan-BET BD2 | TR-FRET | IC50 (BRD4 BD2): ~30 | [3][9] |

| SPR | >300-fold selective for BD2 | [3][9] | ||

| RVX-208 | BET BD2 | Cell-free | IC50: 510 | [10] |

| INCB054329 | BRD4 BD2 | TR-FRET | IC50: 3 | [10] |

| CDD-1102 | BRDT BD2 | AlphaScreen | Low nanomolar potency | [11] |

| Compound 28 | BRD2 BD2 | ITC | Kd: 40 | [12] |

| Compound 45 | BRD4 BD2 | Biochemical | IC50: 1.6 | [8] |

| BBC0906 | BET BD2 | DEL screen | High affinity | [13] |

| BD1-Selective Inhibitors (for comparison) | ||||

| GSK778 (iBET-BD1) | Pan-BET BD1 | TR-FRET | IC50 (BRD4 BD1): 41 | [10] |

| SPR | >130-fold selective for BD1 | [3][9] | ||

| Olinone | BET BD1 | ITC | Kd: 3400 | [14] |

Core Signaling Pathway Involving BD2 in Transcriptional Activation

The BD2 domain plays a crucial role in the recruitment of transcriptional machinery to specific gene loci, particularly in response to cellular signals. The following diagram illustrates a generalized signaling pathway leading to BD2-mediated transcriptional activation.

Caption: BD2-mediated transcriptional activation pathway.

Experimental Protocols for Studying BD2 Function

A variety of sophisticated techniques are employed to investigate the function of BD2 and to screen for selective inhibitors. Below are detailed methodologies for three key experimental assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay widely used for studying protein-protein and protein-ligand interactions in a high-throughput format.

Objective: To measure the binding of a ligand (e.g., a small molecule inhibitor) to the BD2 domain of a BET protein.

Materials:

-

Purified, tagged BD2 protein (e.g., His-tagged BRD4-BD2)

-

Fluorescently labeled ligand or a competing probe (e.g., biotinylated histone peptide)

-

Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)

-

Fluorescein or DyLight-conjugated streptavidin (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, followed by a pre-mixed solution of the BD2 protein and the Tb-conjugated antibody.

-

Add the biotinylated histone peptide probe and the fluorescein-conjugated streptavidin.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[15][16]

-

Measure the fluorescence emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor) after a time delay (e.g., 100 µs) to minimize background fluorescence.[15]

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

Caption: Workflow for a TR-FRET based BD2 binding assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening of inhibitors.

Objective: To detect the interaction between the BD2 domain and an acetylated histone peptide and to screen for competitive inhibitors.

Materials:

-

Purified, tagged BD2 protein (e.g., His-tagged BRD4-BD2)

-

Biotinylated acetylated histone peptide

-

Streptavidin-coated Donor beads

-

Anti-tag antibody-conjugated Acceptor beads (e.g., Nickel Chelate Acceptor beads for His-tagged proteins)

-

Assay buffer

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the BD2 protein and the biotinylated histone peptide to the wells of a 384-well plate.

-

Add the test compound to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.

-

Add the Acceptor beads and incubate.

-

Add the Donor beads under subdued light and incubate for a longer period (e.g., 60-120 minutes) in the dark.

-

Read the plate on an AlphaScreen reader. The emission of light at 520-620 nm is proportional to the extent of the protein-peptide interaction.[2][17]

-

A decrease in signal indicates inhibition of the interaction. Plot the signal against compound concentration to determine the IC50.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of a protein of interest, such as BRD4, and to assess how this localization is affected by inhibitors.

Objective: To map the genomic binding sites of a BET protein and determine the effect of a BD2-selective inhibitor on its chromatin occupancy.

Materials:

-

Cell culture reagents

-

Formaldehyde for cross-linking

-

Lysis and wash buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Specific antibody against the BET protein of interest (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[18]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp by sonication or enzymatic digestion.[18]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4).

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and perform peak calling to identify the genomic regions enriched for the target protein.

Caption: Key steps in a ChIP-seq experimental workflow.

Conclusion and Future Directions

The second bromodomain of BET proteins has emerged as a critical and functionally distinct module in the regulation of gene transcription. Its preferential involvement in inducible gene expression, particularly in inflammatory and oncogenic contexts, makes it an attractive target for the development of selective therapeutics. The availability of potent and selective BD2 inhibitors, coupled with robust experimental methodologies, provides the necessary tools for researchers and drug developers to further dissect the intricate roles of BD2 and to translate this knowledge into novel clinical applications. Future research will likely focus on elucidating the full spectrum of BD2's non-histone interaction partners, understanding the long-term consequences of selective BD2 inhibition, and exploring combinatorial therapeutic strategies that leverage the unique functional properties of this essential epigenetic reader.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. A Novel BD2-Selective Inhibitor of BRDs Mitigates ROS Production and OA Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

The Selective Affinity of GSK046 for BRD4-BD2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GSK046 has emerged as a critical chemical probe for dissecting the distinct biological roles of the two tandem bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. Its notable selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1) and other BET family members allows for the targeted investigation of BD2-specific functions in gene transcription and disease pathology. This technical guide provides an in-depth analysis of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for BRD4-BD2 has been rigorously quantified using various biophysical and biochemical assays. The following tables summarize the key findings from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan® assays, highlighting the compound's potent and specific binding to BRD4-BD2.

Table 1: this compound Potency (pIC50) against BET Bromodomains (TR-FRET Assay)

| Target | pIC50 |

| BRD4-BD2 | 7.3 |

| BRD3-BD2 | 7.0 |

| BRDT-BD2 | 6.7 |

| BRD2-BD2 | 6.6 |

| BRD2-BD1 | 5.0 |

| BRD3-BD1 | 4.4 |

| BRD4-BD1 | 4.2 |

| BRDT-BD1 | < 4.3 |

Data sourced from EUbOPEN.[1]

Table 2: this compound Dissociation Constants (Kd) for BET Bromodomains (BROMOscan®)

| Target | Kd (nM) |

| BRD4-BD2 | 9 |

| BRDT-BD2 | 15 |

| BRD3-BD2 | 32 |

| BRD2-BD2 | 35 |

| BRD4-BD1 | 769 |

| BRD2-BD1 | 1621 |

| BRD3-BD1 | 2082 |

| BRDT-BD1 | 2454 |

Data sourced from EUbOPEN.[1]

Table 3: this compound Inhibitory Concentration (IC50) against BET Bromodomains

| Target | IC50 (nM) |

| BRD4-BD2 | 49 |

| BRD3-BD2 | 98 |

| BRDT-BD2 | 214 |

| BRD2-BD2 | 264 |

Data sourced from MedchemExpress.com and Selleck Chemicals.[2][3]

Key Experimental Protocols

The following sections detail the methodologies for the principal assays used to characterize the selectivity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the target bromodomain.

Materials:

-

His-tagged BRD4-BD1 or BRD4-BD2 protein

-

Biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Terbium-conjugated anti-His antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add BRD4 protein, biotinylated histone peptide, and the test compound at various concentrations.

-

Add the terbium-conjugated anti-His antibody and streptavidin-conjugated fluorophore to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibration.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates displacement of the biotinylated peptide by the test compound.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

BROMOscan® Ligand Binding Assay

This proprietary assay from Eurofins DiscoverX is a competitive binding assay that quantifies the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

Principle:

-

A DNA-tagged bromodomain protein is incubated with a test compound.

-

The mixture is then applied to a solid support matrix to which a proprietary, immobilized ligand is attached.

-

If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

-

The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.

-

The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand. Dissociation constants (Kd) are determined by running the assay with a range of test compound concentrations.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay measures the interaction between a bromodomain and its acetylated histone substrate.

Materials:

-

His-tagged BRD4 protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

This compound or other test compounds

-

Assay Buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the His-tagged BRD4 protein, biotinylated histone peptide, and the test compound.

-

Incubate to allow for binding to occur.

-

Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark to allow for bead association.

-

Read the plate on an AlphaScreen-capable plate reader. If the bromodomain and histone peptide interact, the beads are brought into proximity, generating a chemiluminescent signal. Inhibition by a test compound results in a decreased signal.

-

Determine the IC50 value by plotting the signal against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified BRD4-BD2 protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Thoroughly dialyze the BRD4-BD2 protein against the chosen buffer. Dissolve this compound in the same final dialysis buffer.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the titration syringe.

-

Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

-

The resulting data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Signaling Pathways and Experimental Workflows

The selective inhibition of BRD4-BD2 by this compound has been shown to modulate specific downstream signaling pathways, particularly those involved in inflammation.

Caption: this compound selectively inhibits BRD4-BD2, impacting inflammatory gene transcription and EndoMT.

The experimental workflows for the key assays provide a logical overview of the steps involved in characterizing this compound's selectivity.

Caption: Workflow for determining inhibitor potency using a TR-FRET assay.

Caption: BROMOscan® assay workflow for determining dissociation constants.

References

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of GSK046

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and other proteins, BET proteins recruit transcriptional machinery to specific genomic loci, thereby influencing the expression of genes involved in inflammation and cancer.

The development of domain-selective BET inhibitors like this compound, which preferentially targets the second bromodomain (BD2) over the first (BD1), allows for a more nuanced investigation of the distinct biological roles of these domains. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental methodologies and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity across the BET family bromodomains.

Table 1: this compound IC50 Values for BET Bromodomains

| Target | IC50 (nM) | Assay Method |

| BRD2 BD2 | 264 | TR-FRET |

| BRD3 BD2 | 98 | TR-FRET |

| BRD4 BD2 | 49 | TR-FRET |

| BRDT BD2 | 214 | TR-FRET |

| BRD2 BD1 | >10,000 | TR-FRET |

| BRD3 BD1 | >10,000 | TR-FRET |

| BRD4 BD1 | >10,000 | TR-FRET |

| BRDT BD1 | >50,000 | TR-FRET |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: this compound Kd Values from BROMOScan

| Target | Kd (nM) |

| BRD4 BD2 | 9 |

| BRDT BD2 | 15 |

| BRD3 BD2 | 32 |

| BRD2 BD2 | 35 |

| BRD4 BD1 | 769 |

| BRD2 BD1 | 1621 |

| BRD3 BD1 | 2082 |

| BRDT BD1 | 2454 |

BROMOScan is a competition binding assay.[7]

Table 3: Cellular Activity of this compound

| Assay | Cell Type | Measurement | pIC50 | IC50 (nM) |

| MCP-1 Production | LPS-stimulated PBMCs | MCP-1 release | 7.5 | 30 |

This assay measures the ability of this compound to inhibit the release of a pro-inflammatory chemokine.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments cited. Note that specific concentrations and conditions may vary between laboratories and should be optimized accordingly.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying ligand-protein binding in a homogeneous format.

Principle: This assay measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate) conjugated to one binding partner to an acceptor fluorophore (e.g., phycoerythrin or a fluorescent tracer) on the other. Binding brings the donor and acceptor into proximity, resulting in a FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Reconstitute recombinant bromodomain protein (e.g., BRD4 BD2) and a biotinylated histone peptide ligand (or a fluorescently labeled small molecule probe).

-

Prepare a solution of a Europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-conjugated acceptor fluorophore.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the bromodomain protein and the biotinylated ligand.

-

Add the this compound dilutions or vehicle control.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.

-

Add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

-

Incubate for a further period (e.g., 60 minutes) in the dark.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~615 nm) and acceptor (~665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

BROMOScan® Assay

BROMOScan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins Discovery) used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

General Workflow:

-

A specific bromodomain protein, tagged with a unique DNA identifier, is incubated with the test compound (this compound).

-

This mixture is then added to a well containing an immobilized ligand that binds to the active site of the bromodomain.

-

After an incubation period, the wells are washed to remove unbound protein.

-

The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.

-

The results are compared to a control (no test compound), and the percent displacement is calculated.

-

By testing a range of compound concentrations, a dose-response curve is generated to determine the Kd value.

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay

This cellular assay assesses the ability of this compound to modulate the inflammatory response in primary human immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes within the PBMC population. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The inhibitory effect of this compound on this process is quantified.

General Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated cells with sterile phosphate-buffered saline (PBS).

-

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate the cells in a 96-well plate at a density of approximately 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

-

Incubation and Supernatant Collection:

-

Incubate the plates at 37°C in a humidified CO2 incubator for a specified time (e.g., 18-24 hours).

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

MCP-1 Quantification:

-

Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the MCP-1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.

-

Mandatory Visualization

BET Protein Signaling Pathway

References

- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of iBET-BD2 in Immuno-Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of iBET-BD2, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in the context of immuno-inflammation. By selectively targeting BD2, iBET-BD2 offers a nuanced approach to modulating inflammatory responses, distinguishing it from pan-BET inhibitors that target both the first (BD1) and second bromodomains. This document outlines the core mechanism of iBET-BD2, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Core Concepts: Delineating the Function of BET Bromodomains in Inflammation

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci.

While pan-BET inhibitors have shown efficacy in both oncology and inflammation models, they are associated with toxicities due to their broad impact on gene expression. Research has revealed a functional divergence between the two bromodomains:

-

BD1: Primarily responsible for recognizing acetylated histones at promoters and enhancers, playing a key role in maintaining steady-state gene expression and cell identity. Its inhibition is particularly effective in cancer models.[1][2][3]

-

BD2: Appears to be more critical for the rapid induction of gene expression in response to inflammatory stimuli.[1][2][3] It is required for the recruitment of BET proteins to chromatin to facilitate the expression of inflammatory genes.[2]

Selective inhibition of BD2 with molecules like iBET-BD2 (also known as GSK046) presents a targeted therapeutic strategy for inflammatory and autoimmune diseases, with the potential for a better safety profile compared to pan-BET inhibitors.[1][3] iBET-BD2 has demonstrated immunomodulatory activity by inhibiting the production of pro-inflammatory mediators.[3]

Quantitative Data: iBET-BD2 Activity and Selectivity

The selectivity of iBET-BD2 for the second bromodomain of BET proteins is a key feature of its mechanism of action. This selectivity has been quantified using various biophysical and cellular assays.

| Target | iBET-BD2 (this compound) IC50 (nM) | Assay Type | Reference |

| BRD2-BD2 | 264 | TR-FRET | [3] |

| BRD3-BD2 | 98 | TR-FRET | [3] |

| BRD4-BD2 | 49 | TR-FRET | [3] |

| BRDT-BD2 | 214 | TR-FRET | [3] |

| BRD2-BD1 | 10965 | TR-FRET | |

| BRD3-BD1 | 36317 | TR-FRET | |

| BRD4-BD1 | 70558 | TR-FRET | |

| BRDT-BD1 | >50119 | TR-FRET |

Signaling Pathways and Mechanisms of Action

iBET-BD2 exerts its anti-inflammatory effects by modulating the transcriptional response to inflammatory stimuli. The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of iBET-BD2 in suppressing inflammatory gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of iBET-BD2.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of iBET-BD2 to individual bromodomains.

Objective: To determine the IC50 values of iBET-BD2 for each BET bromodomain.

Materials:

-

Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5acK8acK12acK16ac)

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

iBET-BD2 (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of iBET-BD2 in assay buffer.

-

In a 384-well plate, add the iBET-BD2 dilutions.

-

Add the His-tagged BET bromodomain protein and the biotinylated histone peptide to the wells.

-

Add the Europium-labeled anti-His antibody and Streptavidin-APC.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the log of the iBET-BD2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to determine the genome-wide occupancy of BET proteins on chromatin in the presence or absence of iBET-BD2.

Objective: To assess the effect of iBET-BD2 on the recruitment of BET proteins to inflammatory gene loci upon stimulation.

Cell Culture and Treatment:

-

Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) to the desired density.

-

Pre-treat the cells with iBET-BD2 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., LPS or IFN-γ) for the desired time.

Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

-

Sonify the nuclear lysate to shear the chromatin to fragments of 200-500 bp.

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or an isotype control antibody.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-